1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine
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Overview
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1H-pyrazole with difluoromethylating agents such as difluoromethyl bromide under basic conditions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-(Difluoromethyl)-3-amino-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the activity of succinate dehydrogenase, an enzyme crucial for fungal respiration . The difluoromethyl group enhances its binding affinity to the enzyme’s active site, leading to effective inhibition .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl group but lacks the nitro group.
1-(Trifluoromethyl)-3-nitro-1H-pyrazol-4-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
Uniqueness: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to its electron-withdrawing properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C4H4F2N4O2 |
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Molecular Weight |
178.10 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-nitropyrazol-4-amine |
InChI |
InChI=1S/C4H4F2N4O2/c5-4(6)9-1-2(7)3(8-9)10(11)12/h1,4H,7H2 |
InChI Key |
NSSIBGQTTBIJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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